Trihydroxycoprostanoic acid is a triterpene.
Trihydroxycoprostanoic acid
CAS No.: 863-39-8
Cat. No.: VC1700337
Molecular Formula: C28H48O5
Molecular Weight: 464.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863-39-8 |
|---|---|
| Molecular Formula | C28H48O5 |
| Molecular Weight | 464.7 g/mol |
| IUPAC Name | (3R,5R,7R,8R,9S,10R,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5-carboxylic acid |
| Standard InChI | InChI=1S/C28H48O5/c1-16(2)7-6-8-17(3)19-9-10-20-24-21(13-23(31)27(19,20)5)26(4)12-11-18(29)14-28(26,25(32)33)15-22(24)30/h16-24,29-31H,6-15H2,1-5H3,(H,32,33)/t17-,18-,19-,20+,21+,22-,23+,24+,26-,27-,28+/m1/s1 |
| Standard InChI Key | JIFNDZCDNLFAKC-YAODFNMUSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@]4([C@@]3(CC[C@H](C4)O)C)C(=O)O)O)O)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C(=O)O)O)O)C |
Introduction
Chemical Structure and Properties
Trihydroxycoprostanoic acid, also known as 3,7,12-trihydroxycoprostanic acid or 5-THCA, belongs to the class of organic compounds known as cholesterols and derivatives. These compounds contain a 3-hydroxylated cholestane core structure . The molecular formula of trihydroxycoprostanoic acid is C₂₈H₄₈O₅ with an average molecular weight of 464.6777 g/mol and a monoisotopic molecular weight of 464.350174646 g/mol .
The IUPAC name for trihydroxycoprostanoic acid is (1S,2R,5R,7R,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecane-7-carboxylic acid .
Table 1: Chemical Properties of Trihydroxycoprostanoic Acid
| Property | Value |
|---|---|
| Common Name | Trihydroxycoprostanoic acid |
| Alternative Names | 3,7,12-trihydroxycoprostanic acid, 5-THCA |
| Molecular Formula | C₂₈H₄₈O₅ |
| Average Molecular Weight | 464.6777 g/mol |
| Monoisotopic Molecular Weight | 464.350174646 g/mol |
| Chemical Classification | Cholesterols and derivatives |
| HMDB ID | HMDB0002163 |
| MarkerDB ID | MDB00000381 |
| PubChem CID | 122166 |
Biochemical Role in Metabolism
Trihydroxycoprostanoic acid serves as a precursor to cholic acid, which is a primary bile acid . The conversion process from trihydroxycoprostanoic acid to cholic acid requires functional peroxisomes, particularly acyl-CoA oxidases, which are critical to this conversion pathway . This metabolic process involves peroxisomal beta-oxidation, which shortens the side chain of trihydroxycoprostanoic acid to form the bile acid.
The peroxisomal beta-oxidation system is catalyzed by three distinct enzymes: acyl-CoA oxidase, enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme, and peroxisomal beta-ketothiolase . These enzymes are immunologically distinct from analogous mitochondrial enzymes and are responsible for chain shortening of various fatty acyl-CoAs . The oxidation of trihydroxycoprostanoic acid follows a peroxisomal pathway that is homologous to, and possibly identical to, the beta-oxidation pathway for fatty acids .
Clinical Significance in Peroxisomal Disorders
Trihydroxycoprostanoic acid has significant clinical relevance, particularly in the context of peroxisomal disorders. These disorders represent a group of genetic conditions characterized by impaired peroxisomal function.
Zellweger Syndrome
Trihydroxycoprostanoic acid is excreted in the urine of patients with Zellweger syndrome, a severe genetic disorder characterized by the absence or reduction of functional peroxisomes . This syndrome belongs to the spectrum of peroxisomal biogenesis disorders and presents with severe neurological, hepatic, and renal abnormalities.
Adrenoleukodystrophy (ALD)
Trihydroxycoprostanoic acid has been found to be associated with adrenoleukodystrophy (ALD), which is an inborn error of metabolism . ALD is characterized by the accumulation of very long-chain fatty acids due to impaired peroxisomal beta-oxidation.
Other Peroxisomal Diseases
In various peroxisomal disorders, the oxidation of trihydroxycoprostanoic acid is deficient in liver homogenates . This deficiency contributes to the accumulation of trihydroxycoprostanoic acid in body fluids, making it a valuable biomarker for these conditions.
Research Findings on Peroxisomal Function
Research has provided valuable insights into the role of trihydroxycoprostanoic acid in assessing peroxisomal function. A study investigating peroxisomal bifunctional enzyme deficiency revealed that trihydroxycoprostanoic acid levels were significantly elevated in a patient with this condition .
Table 2: THCA Levels in Various Conditions
| Condition | THCA Level (μM) | Reference Range (μM) |
|---|---|---|
| Control | Not detectable | - |
| Patient T.C. (Bifunctional Enzyme Deficiency) | 8.8 | Not detectable |
| Zellweger Syndrome | 11.4±5.2 | Not detectable |
| Neonatal ALD | Similar to Zellweger | Not detectable |
The table above demonstrates the elevation of trihydroxycoprostanoic acid in peroxisomal disorders compared to healthy controls . These findings support the use of trihydroxycoprostanoic acid as a biomarker for peroxisomal dysfunction.
In classical Refsum's disease, analyses of plasma trihydroxycoprostanoic acid were conducted as part of an investigation into peroxisomal functions . The results indicated that, except for deficient phytanic acid oxidation, peroxisomal functions (including trihydroxycoprostanoic acid metabolism) were normal in classical Refsum's disease, in contrast to infantile Refsum's disease where there is a general impairment of peroxisomal functions .
Analytical Methods for Detection
The detection and quantification of trihydroxycoprostanoic acid in biological samples are crucial for diagnosing peroxisomal disorders and monitoring disease progression. Several analytical methods have been developed for this purpose.
Bjorkhem and Falk developed a method for determining trihydroxycoprostanoic acid concentration in biological samples . This method has been used in research studies investigating peroxisomal disorders.
Modern analytical techniques, including gas chromatography-mass spectrometry (GC-MS), have been employed for the detection and quantification of trihydroxycoprostanoic acid in urine and plasma samples . These techniques offer high sensitivity and specificity, allowing for accurate measurement of trihydroxycoprostanoic acid levels even at low concentrations.
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| Trihydroxycoprostanoic acid | C₂₈H₄₈O₅ | 3α,7α,12α-trihydroxy positions on cholestane core with carboxylic acid group |
| Prostanoic acid | C₂₀H₃₈O₂ | Cyclopentane ring with heptanoic acid side chain |
| Trihydroxytetranor-prostanoic acid | C₁₆H₂₈O₅ | Three hydroxyl groups on a shortened prostanoic acid structure |
Future Research Directions
Current research on trihydroxycoprostanoic acid continues to expand our understanding of its role in peroxisomal disorders and bile acid metabolism. Future research directions may include:
-
Investigation of novel therapeutic approaches targeting trihydroxycoprostanoic acid metabolism in peroxisomal disorders.
-
Development of more sensitive and specific analytical methods for the detection of trihydroxycoprostanoic acid in biological samples.
-
Exploration of the potential role of trihydroxycoprostanoic acid as a biomarker for early diagnosis of peroxisomal disorders.
-
Studies on the regulation of trihydroxycoprostanoic acid metabolism and its implications for bile acid homeostasis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume